molecular formula C21H42O4 B15341990 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate CAS No. 32750-68-8

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate

Cat. No.: B15341990
CAS No.: 32750-68-8
M. Wt: 358.6 g/mol
InChI Key: RZCXLAVLGNSKPI-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate is an organic compound that belongs to the class of esters It is derived from palmitic acid and a hydroxylated methylpropyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate typically involves the esterification of palmitic acid with 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of enzymatic catalysts, such as lipases, can also be employed to achieve regioselective esterification under milder conditions .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate exerts its effects is primarily through its interaction with lipid membranes. The compound can integrate into lipid bilayers, altering their fluidity and permeability. This property makes it useful in drug delivery systems where it can enhance the absorption of active pharmaceutical ingredients.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl stearate
  • 3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl oleate

Uniqueness

3-Hydroxy-2-(hydroxymethyl)-2-methylpropyl palmitate is unique due to its specific fatty acid chain length (palmitic acid), which imparts distinct physical and chemical properties compared to its analogs with different fatty acid chains. This uniqueness can influence its solubility, melting point, and interaction with biological membranes .

Properties

CAS No.

32750-68-8

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

IUPAC Name

[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexadecanoate

InChI

InChI=1S/C21H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)25-19-21(2,17-22)18-23/h22-23H,3-19H2,1-2H3

InChI Key

RZCXLAVLGNSKPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)(CO)CO

Origin of Product

United States

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